molecular formula C11H11N3O3 B5662282 1,3-DIMETHYL-5-[(1E)-2-NITROETHENYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE

1,3-DIMETHYL-5-[(1E)-2-NITROETHENYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE

Cat. No.: B5662282
M. Wt: 233.22 g/mol
InChI Key: CMZDYDPTEGREDP-AATRIKPKSA-N
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Description

1,3-DIMETHYL-5-[(1E)-2-NITROETHENYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is a complex organic compound with a unique structure that includes a benzodiazole ring, nitro group, and methyl substitutions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIMETHYL-5-[(1E)-2-NITROETHENYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE typically involves multi-step organic reactions. One common method includes the cyanoacetylation of amines, followed by cyclization and nitration reactions. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as high-performance liquid chromatography (HPLC) are used to purify the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-DIMETHYL-5-[(1E)-2-NITROETHENYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, nitric acid for nitration, and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include various substituted benzodiazole derivatives, which can have different biological and chemical properties .

Scientific Research Applications

1,3-DIMETHYL-5-[(1E)-2-NITROETHENYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-DIMETHYL-5-[(1E)-2-NITROETHENYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its biological activity, potentially interacting with enzymes and receptors in the body. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in oxidative stress and inflammation pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dimethyl-5-nitrobenzene
  • 5-Nitro-m-xylene
  • 3,5-Dimethylnitrobenzene

Uniqueness

1,3-DIMETHYL-5-[(1E)-2-NITROETHENYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is unique due to its specific structure, which includes a benzodiazole ring and nitro group. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds .

Properties

IUPAC Name

1,3-dimethyl-5-[(E)-2-nitroethenyl]benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3/c1-12-9-4-3-8(5-6-14(16)17)7-10(9)13(2)11(12)15/h3-7H,1-2H3/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMZDYDPTEGREDP-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C=C[N+](=O)[O-])N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C=C(C=C2)/C=C/[N+](=O)[O-])N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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